N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
CAS No.: 896320-77-7
Cat. No.: VC5959998
Molecular Formula: C22H20N6O5S
Molecular Weight: 480.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896320-77-7 |
|---|---|
| Molecular Formula | C22H20N6O5S |
| Molecular Weight | 480.5 |
| IUPAC Name | N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-3-9-17(33-2)10-4-14)11-12-23-20(29)21(30)24-15-5-7-16(8-6-15)28(31)32/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30) |
| Standard InChI Key | HLPZWGUTFPXAOE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, , reflects its intricate structure. Key features include:
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A thiazolo[3,2-b] triazole core fused with a 4-methoxyphenyl group at position 2 and a methyl group at position 6.
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An ethyl linker connecting the thiazolo-triazole system to an oxalamide group.
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A 4-nitrophenyl substituent on the oxalamide’s terminal nitrogen.
The Standard InChIKey HLPZWGUTFPXAOE-UHFFFAOYSA-N and SMILES CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] provide precise descriptors for computational modeling.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
Spectroscopic and Physicochemical Data
While solubility data are unavailable, analogs like (CAS No. 896322-00-2) exhibit logP values >3, suggesting moderate lipophilicity . The nitro group’s electron-withdrawing nature likely enhances stability and influences intermolecular interactions .
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically involves multi-step sequences:
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Thiazolo-triazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones generates the thiazole ring, followed by triazole annulation using hydrazine derivatives.
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Oxalamide Coupling: The ethylamine sidechain is functionalized via amidation with oxalyl chloride, followed by reaction with 4-nitroaniline .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Toluene, 110°C, 12 h | 65–70 |
| Triazole annulation | DMSO, KCO, 80°C | 55–60 |
| Oxalamide conjugation | Oxalyl chloride, EtN, RT | 75–80 |
Challenges and Solutions
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Low Yields in Annulation: Optimization using polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis improves efficiency .
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Purification Difficulties: Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves stereochemical impurities.
Hypothetical Applications and Biological Relevance
Materials Science Applications
Oxalamide derivatives serve as ligands in catalysis. The compound’s rigid structure could stabilize metal complexes for cross-coupling reactions, akin to palladium-catalyzed Suzuki-Miyaura transformations .
Research Gaps and Future Directions
Despite structural characterization, in vitro and in vivo studies are absent. Priority areas include:
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Antimicrobial Screening: Testing against Gram-positive/-negative bacteria and fungi.
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Kinase Profiling: Assessing inhibition of EGFR, VEGFR, or CDK enzymes.
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Polymer Incorporation: Evaluating thermal stability in polyamide composites.
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